molecular formula C7H4Br2F3N B1405470 2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine CAS No. 1227581-70-5

2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine

Cat. No.: B1405470
CAS No.: 1227581-70-5
M. Wt: 318.92 g/mol
InChI Key: UZOMEHYMJOWSPX-UHFFFAOYSA-N
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Description

2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine (CAS 1227581-70-5) is a versatile and high-value pyridine derivative designed for advanced chemical synthesis in pharmaceutical and agrochemical research . The presence of both a bromine atom and a reactive bromomethyl group on the pyridine ring, alongside the electron-withdrawing trifluoromethyl group, makes this compound a particularly useful scaffold for constructing more complex molecules. The bromomethyl group serves as an excellent handle for further functionalization through various coupling reactions, such as nucleophilic substitution, facilitating the introduction of the core pyridine structure into larger molecular frameworks. Researchers can leverage this bifunctional reactivity to develop novel compounds, including potential active pharmaceutical ingredients (APIs). The trifluoromethyl group is a critical motif in modern drug discovery, known to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . As a key intermediate, this compound is intended for the use of qualified researchers in the development of new therapeutic agents and is strictly for Research Use Only.

Properties

IUPAC Name

2-bromo-3-(bromomethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-2-4-1-5(7(10,11)12)3-13-6(4)9/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOMEHYMJOWSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CBr)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine typically involves the bromination of 3-methyl-5-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidation states.

    Reduction: The compound can be reduced to remove the bromine atoms or to modify the trifluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated or partially reduced products.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine substituents facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Reactivity Profile

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, and alcohols.
  • Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Medicinal Chemistry

Potential Therapeutic Applications

The structural characteristics of this compound contribute to its biological activity. Research indicates that it may interact with various biological targets, potentially influencing pathways related to oxidative stress and inflammation.

Biological Activity

  • Enzyme Interactions: Studies have shown that this compound may inhibit specific enzymes involved in oxidative stress responses, suggesting potential applications in treating diseases associated with oxidative damage.
  • Antimicrobial Properties: Preliminary investigations indicate that it may exhibit antimicrobial activity against certain pathogens.

Agrochemical Applications

Pesticide Development

The unique properties of trifluoromethyl-containing compounds make them attractive candidates for the development of agrochemicals. This compound has been explored for its potential use in formulating pesticides due to its efficacy against various pests and diseases.

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Bromo-5-(trifluoromethyl)pyridineLacks bromomethyl groupDifferent reactivity profile
4-Bromo-2-(trifluoromethyl)anilineContains an aniline groupDistinct chemical properties due to aniline functionality
5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridineSimilar structure with different substitution patternVaries in reactivity due to position of substituents

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized derivatives of this compound to evaluate their biological activities. The derivatives were tested for their inhibitory effects on superoxide dismutase (SOD), an enzyme critical for managing oxidative stress. Results indicated that specific substitutions enhanced enzyme inhibition, highlighting the compound's potential as a therapeutic agent against oxidative damage.

Case Study 2: Agrochemical Formulation

Another investigation focused on the use of this compound in developing new agrochemical formulations. The study demonstrated that formulations containing this compound exhibited significant efficacy against common agricultural pests, suggesting its viability as an active ingredient in pesticide products.

Mechanism of Action

The mechanism of action of 2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways. The presence of bromine and trifluoromethyl groups enhances its reactivity and ability to form stable intermediates. These groups can participate in electron-withdrawing or donating interactions, influencing the compound’s behavior in chemical reactions .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of halogenated pyridines depend on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target: 2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine Br (2), CH2Br (3), CF3 (5) C7H4Br2F3N 315.92 High reactivity due to bromomethyl; suitable for alkylation or Suzuki coupling .
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Br (2), Cl (3), CF3 (5) C6H2BrClF3N 260.44 Chlorine offers milder reactivity than bromine; used in nucleophilic substitutions .
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine Cl (2), Br (3), CF3 (5) C6H2BrClF3N 260.44 Positional isomerism alters electronic effects; impacts regioselectivity in reactions .
2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine Br (2), F (3), CF3 (5) C6H2BrF4N 243.98 Fluorine’s strong electron-withdrawing effect enhances stability and acidity .
2-Amino-3-bromo-5-(trifluoromethyl)pyridine NH2 (2), Br (3), CF3 (5) C6H4BrF3N2 241.01 Amino group enables amide formation; electron-donating effects alter ring reactivity .
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine CH2Br (2), Cl (3), CF3 (5) C7H4BrClF3N 274.47 Bromomethyl at position 2 increases steric bulk; useful in polymer chemistry .

Market and Industrial Relevance

  • Pharmaceutical Intermediates: Analogs like 2-amino-5-bromo-3-(trifluoromethyl)pyridine () are marketed for antiviral and anticancer drug synthesis. The target compound’s bromomethyl group may find niche applications in prodrug development .
  • Agrochemicals : Trifluoromethylpyridines are prevalent in herbicides and insecticides due to their resistance to environmental degradation .

Biological Activity

2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound, characterized by its unique structural components, including multiple bromine and trifluoromethyl groups, exhibits a range of interactions with biological targets, making it a subject of interest in drug development and synthetic chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C6H4Br2F3NC_6H_4Br_2F_3N. Its structure is defined by:

  • A pyridine ring, which is known for its versatility in biological applications.
  • Two bromine atoms and one trifluoromethyl group, which enhance its lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of bromine atoms contributes to halogen bonding , while the trifluoromethyl group enhances hydrophobic interactions . These interactions can influence the compound's binding affinity towards enzymes, receptors, and other biological macromolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound often exhibit antimicrobial properties. The halogenated structure may disrupt microbial cell membranes or interfere with essential metabolic pathways. For instance, studies on related pyridine derivatives have shown significant activity against various bacterial strains .

Antitumor Activity

Halogenated pyridines have been reported to possess anticancer properties, potentially through mechanisms involving the inhibition of cancer cell proliferation or induction of apoptosis. The unique electronic characteristics imparted by the trifluoromethyl group may enhance these effects by stabilizing reactive intermediates involved in anticancer pathways .

Enzyme Interaction

The compound has shown potential interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions could modulate enzyme activity and stability, suggesting a role in reducing oxidative damage in biological systems.

Case Studies

  • Synthesis and Biological Evaluation : In a study focusing on the synthesis of various pyridine derivatives, this compound was evaluated for its biological activity alongside other analogs. The results indicated that this compound exhibited moderate to high activity against specific bacterial strains, supporting its potential as an antimicrobial agent .
  • Mechanistic Studies : Quantum chemical calculations have been employed to understand the reactivity of this compound. These studies revealed that the compound's unique electronic properties facilitate interactions with biological targets, enhancing its therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesNotable Biological Activity
2-Bromo-5-(trifluoromethyl)pyridineBromine and trifluoromethyl groupsAntimicrobial, anticancer
5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridineSimilar halogenationAntioxidant enzyme modulation
2-Chloro-5-(trifluoromethyl)pyridineChlorine instead of bromineAntimicrobial activity

Q & A

Q. What role does this compound play in studying reaction mechanisms?

  • Methodological Answer : Its dual bromine substituents enable mechanistic studies of tandem substitution reactions. Isotopic labeling (e.g., deuterium at the bromomethyl site) tracks kinetic isotope effects in SN2 pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-bromomethyl-5-(trifluoromethyl)pyridine

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